Cas no 83699-51-8 (3,4'-Cibromobenzophenone)
3,4'-Cibromobenzophenone Chemical and Physical Properties
Names and Identifiers
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- (3-bromophenyl)-(4-bromophenyl)methanone
- 3,4'-Cibromobenzophenone
- 3,4'-dibroMobenzophenone
- (3-bromophenyl)(4-bromophenyl)-methanone
- (3-Brom-phenyl)-(4-brom-phenyl)-keton
- 3,4'-Dibrom-benzophenon
- (3-Bromophenyl)(4-bromophenyl)methanone (ACI)
- 3,4′-Dibromobenzophenone
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- MDL: MFCD00672016
- Inchi: 1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
- InChI Key: ZHJZMUSEZIVLML-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(Br)C=CC=1)C1C=CC(Br)=CC=1
Computed Properties
- Exact Mass: 337.89400
- Monoisotopic Mass: 337.89419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.44260
3,4'-Cibromobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3,4'-Cibromobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201470-1g |
3,4'-dibromobenzophenone |
83699-51-8 | 97% | 1g |
£270.00 | 2022-03-01 | |
| Fluorochem | 201470-2g |
3,4'-dibromobenzophenone |
83699-51-8 | 97% | 2g |
£412.00 | 2022-03-01 | |
| Fluorochem | 201470-5g |
3,4'-dibromobenzophenone |
83699-51-8 | 97% | 5g |
£838.00 | 2022-03-01 | |
| TRC | C082260-250mg |
3,4'-Cibromobenzophenone |
83699-51-8 | 250mg |
$ 110.00 | 2022-06-06 | ||
| TRC | C082260-500mg |
3,4'-Cibromobenzophenone |
83699-51-8 | 500mg |
$ 185.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12852-25g |
(3-bromophenyl)(4-bromophenyl)methanone |
83699-51-8 | 95% | 25g |
$2500 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743365-1g |
(3-Bromophenyl)(4-bromophenyl)methanone |
83699-51-8 | 98% | 1g |
¥2639.00 | 2024-07-28 | |
| A2B Chem LLC | AC30538-250mg |
3,4'-Dibromobenzophenone |
83699-51-8 | 97% | 250mg |
$165.00 | 2024-04-19 | |
| A2B Chem LLC | AC30538-500mg |
3,4'-Dibromobenzophenone |
83699-51-8 | 97% | 500mg |
$221.00 | 2024-04-19 | |
| Crysdot LLC | CD12026664-5g |
3,4'-Dibromobenzophenone |
83699-51-8 | 95+% | 5g |
$345 | 2024-07-24 |
3,4'-Cibromobenzophenone Production Method
Production Method 1
1.2 Solvents: Toluene ; 3 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Production Method 3
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 3 - 4 h, rt
1.3 Solvents: Water ; rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; rt; 30 min, rt; 30 min, rt; 1 - 2 h, reflux; reflux → 0 °C
2.2 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 - 6 h, rt
Production Method 4
2.1 Solvents: Tetrahydrofuran ; 30 min, -20 °C; 2 h, -20 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Production Method 5
1.2 Solvents: Toluene ; 3 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Production Method 6
1.2 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 - 6 h, rt
Production Method 7
Production Method 8
2.1 Solvents: Tetrahydrofuran ; 30 min, -20 °C; 2 h, -20 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
3,4'-Cibromobenzophenone Raw materials
- 3-Bromobenzoyl chloride
- 4-Bromobenzoyl chloride
- 3-Bromo-N-methoxy-N-methylbenzamide
- 1-Bromo-4-iodobenzene
- m-Bromobenzamide
- N,O-Dimethylhydroxylamine hydrochloride
- 1,3-Dibromobenzene
- 4-Bromo-N-methoxy-N-methylbenzamide
3,4'-Cibromobenzophenone Preparation Products
3,4'-Cibromobenzophenone Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3,4'-Cibromobenzophenone
Research Brief on 3,4'-Dibromobenzophenone (CAS: 83699-51-8): Recent Advances and Applications in Chemical Biology and Medicine
3,4'-Dibromobenzophenone (CAS: 83699-51-8) is a brominated benzophenone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have explored its potential in drug discovery, material science, and environmental chemistry, highlighting its multifaceted utility.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3,4'-dibromobenzophenone as a scaffold for developing novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, resulting in derivatives with improved selectivity and potency against BTK, a target implicated in B-cell malignancies. This work underscores the compound's potential in oncology drug development.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 3,4'-dibromobenzophenone derivatives exhibited promising activity against drug-resistant Staphylococcus aureus strains. The study revealed that bromination at the 3 and 4' positions enhanced membrane permeability, leading to increased bacterial cell lysis. These findings open new avenues for addressing antibiotic resistance.
Material science applications have also emerged, with a 2024 ACS Applied Materials & Interfaces publication describing the incorporation of 3,4'-dibromobenzophenone into organic semiconductors. The compound's electron-withdrawing bromine atoms facilitated charge transport, making it suitable for use in organic field-effect transistors (OFETs). This dual functionality—pharmacological activity and material properties—positions 3,4'-dibromobenzophenone as a unique molecular entity.
Environmental studies have investigated the degradation pathways of 3,4'-dibromobenzophenone, particularly in aqueous systems. A 2023 Environmental Science & Technology paper identified photolytic cleavage of the C-Br bonds as the primary degradation mechanism, with half-lives ranging from 12 to 48 hours under simulated sunlight. These insights are critical for assessing the compound's environmental impact and guiding sustainable synthesis protocols.
Looking ahead, researchers are exploring the use of 3,4'-dibromobenzophenone in PROTAC (Proteolysis-Targeting Chimera) design, leveraging its ability to form stable interactions with E3 ubiquitin ligases. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that brominated benzophenones may serve as effective warheads for targeted protein degradation, potentially revolutionizing therapeutic strategies for previously "undruggable" targets.
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